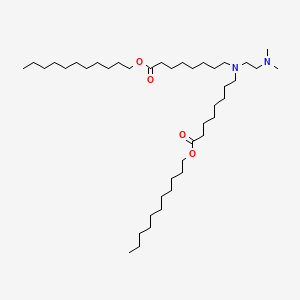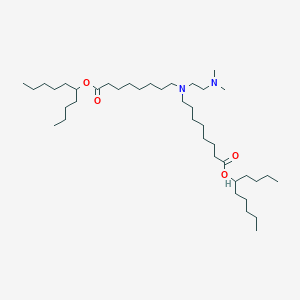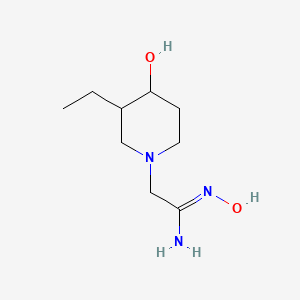
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxyl and hydroxyacetimidamide functional groups in its structure suggests potential reactivity and versatility in chemical synthesis and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3-ethyl-4-hydroxybutanal, under acidic or basic conditions.
Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine intermediate with an appropriate hydroxyacetimidamide precursor, such as N-hydroxyacetimidamide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxyacetimidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxyacetimidamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetamide: Similar structure but with an acetamide group instead of a hydroxyacetimidamide group.
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxypropionamide: Similar structure but with a propionamide group instead of a hydroxyacetimidamide group.
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxybutyramide: Similar structure but with a butyramide group instead of a hydroxyacetimidamide group.
Uniqueness
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of the hydroxyacetimidamide group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C9H19N3O2 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
2-(3-ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-2-7-5-12(4-3-8(7)13)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |
InChIキー |
IGFWRAVIJFOWAJ-UHFFFAOYSA-N |
異性体SMILES |
CCC1CN(CCC1O)C/C(=N/O)/N |
正規SMILES |
CCC1CN(CCC1O)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


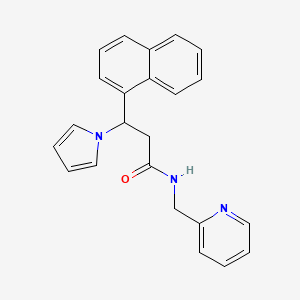
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
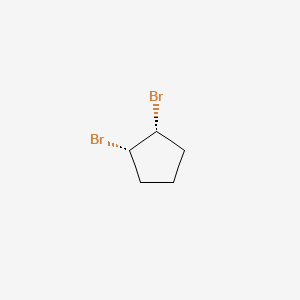
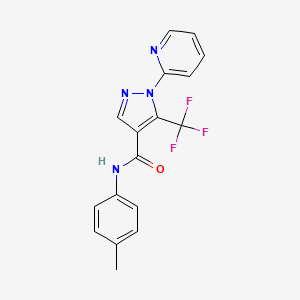
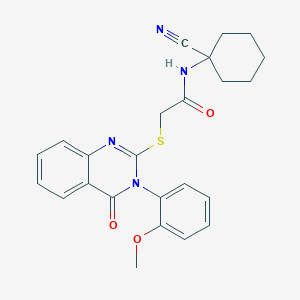
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
